Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

benzoylhydrazine, O-hydroxy structure
benzoylhydrazine, O-hydroxy structure
Product Name:benzoylhydrazine, O-hydroxy
Número CAS:936-02-7
MF:C7H8N2O2
Megavatios:152.150621414185
MDL:MFCD00007599
CID:40334
PubChem ID:13637
Update Time:2025-11-06

benzoylhydrazine, O-hydroxy Propiedades químicas y físicas

Nombre e identificación

    • Salicylhydrazide
    • Salicylic acid hydrazide
    • salicylic hydrazide
    • Salicyloyl hydrazide
    • salicylohydrazide
    • 2-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazine
    • 2-Hydroxybenzoic hydrazide
    • 2-hydroxybenzohydrazide
    • 2-hydroxybenzene-1-carbohydrazide
    • Propylenethiourea Solution
    • Salicyl hydrazide
    • Salicyloylhydrazine
    • o-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazine
    • o-Hydroxylbenzhydrazide
    • Salicyclohydrazine
    • Salicoyl hydrazide
    • o-Hydroxybenzoic acid hydrazide
    • 2-Hydroxybenzoic acid hydrazide
    • SALICYLIC ACID, HYDRAZIDE
    • Salicycic acid hydrazide
    • B
    • Salicylic acid, hydrazide (6CI, 7CI, 8CI)
    • 2-Hydroxybenzene-1-carbohydrazonic acid
    • 2-Hydroxybenzenecarboxylic acid hydrazide
    • 2-Hydroxybenzoyl hydrazide
    • NSC 652
    • o-Hydroxybenzohydrazide
    • o-Hydroxybenzoic hydrazide
    • o-Salicyloylhydrazide
    • Ortho-hydroxybenzohydrazide
    • S0242
    • NSC652
    • BRD-K80800852-001-01-8
    • NS00039577
    • CS-W004074
    • SEW 04563
    • HMS563E22
    • Salicyloyl hydrazide, 98%
    • MFCD00007599
    • STR00212
    • NSC-652
    • Z57241860
    • Maybridge1_007678
    • Benzoic acid, 2-hydroxy-, hydrazide
    • DTXSID0061321
    • BBL008416
    • SALICYLYL HYDRAZINE
    • AKOS000120449
    • InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11
    • EINECS 213-311-3
    • SCHEMBL161525
    • 2-Hydroxy-benzoic acid hydrazide
    • CHEMBL170058
    • salicyloylhydrazone
    • R5T5F3Q8HR
    • F1099-0053
    • BDBM50056886
    • salicoylhydrazine
    • STK053411
    • 936-02-7
    • benzoylhydrazine, O-hydroxy
    • DB-021200
    • EN300-18163
    • salicyclic acid hydrazide
    • MDL: MFCD00007599
    • Renchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
    • Clave inchi: XSXYESVZDBAKKT-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=CC=CC=1)NN
    • Brn: 472355

Atributos calculados

  • Calidad precisa: 152.05900
  • Masa isotópica única: 152.059
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 149
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.6
  • Superficie del Polo topológico: 75.4
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 14

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.2804 (rough estimate)
  • Punto de fusión: 148.0 to 152.0 deg-C
  • Punto de ebullición: 274.61°C (rough estimate)
  • Punto de inflamación: °C
  • índice de refracción: 1.5200 (estimate)
  • PSA: 75.35000
  • Logp: 1.08690
  • Disolución: 未确定

benzoylhydrazine, O-hydroxy Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Wgk Alemania:3
  • Código de categoría de peligro: R36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Rtecs:VO3700000
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • TSCA:Yes
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
  • Términos de riesgo:R36/37/38

benzoylhydrazine, O-hydroxy Datos Aduaneros

  • Código HS:2928000090
  • Datos Aduaneros:

    中国海关编码:

    2928000090

    概述:

    2928000090 其他肼(联氨)及胲(羟胺)的有机衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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benzoylhydrazine, O-hydroxy Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Referencia
Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists
Shahien, Mohamed; Elagawany, Mohamed; Sitaula, Sadichha; Goher, Shaimaa S.; Burris, Sheryl L.; et al, Bioorganic Chemistry, 2020, 102,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  24 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit
Ferreira de Melo, Thais Regina; Chelucci, Rafael Consolin; Pires, Maria Elisa Lopes; Dutra, Luiz Antonio; Barbieri, Karina Pereira; et al, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Referencia
Synthesis, crystal structure and theoretical computation of 2-hydroxybenzoic acid [(3-phenoxyphenyl)methylene]hydrazide
Yan, Hua; Yang, Jian-guo; Lin, Cai-ping; Pan, Fu-you, Huaxue Yanjiu Yu Yingyong, 2007, 19(1), 84-88

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
Referencia
Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase
Giancotti, Gilda ; Nannetti, Giulio ; Padalino, Gilda; Landini, Martina; Santos-Ferreira, Nanci ; et al, Viruses, 2023, 15(1),

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Referencia
Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties
Shi, Peiyu; Zhao, Zhigang; Li, Xiaorui; Liu, Xingli, Youji Huaxue, 2010, 30(8), 1220-1225

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 h, 70 °C
Referencia
A photochromic salicylhydrazide based on perylene diimide and its application for ion sensor probes
Gu, Yu; Wang, Mingli; Nan, Yanxia; Yu, Gang; Lu, Yanbing ; et al, Journal of Luminescence, 2022, 241,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Referencia
Preparation of fluorescent probe useful for detecting aluminum ion and zinc ion
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, reflux
Referencia
Molecular design and synthesis of novel salicyl glycoconjugates as elicitors against plant diseases
Cui, Zining; Ito, Jun; Dohi, Hirofumi; Amemiya, Yoshimiki; Nishida, Yoshihiro, PLoS One, 2014, 9(9),

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 °C; 4 h, rt
Referencia
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referencia
Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1
Jablonski, Joseph J.; Basu, Dipwanita; Engel, Daniel A.; Geysen, H. Mario, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 s, 70 °C
Referencia
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Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
Referencia
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Saravana Bhava, P.; Tharmaraj, P.; Muthuraj, V.; Umadevi, M., American Journal of PharmTech Research, 2013, 3(3), 511-529

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 min; cooled
Referencia
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Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  6 h, reflux
Referencia
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Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
Referencia
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Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Water
Referencia
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Métodos de producción 17

Condiciones de reacción
Referencia
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Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  30 min, 25 °C
Referencia
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Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrazine
Referencia
Heterocyclic syntheses with carbonic acid derivatives. III. 5-Substituted 2-amino-1,3,4-oxadiazole syntheses
Glatt, H. H.; Bacaloglu, R.; Csunderlik, C.; Saleh, Sadiq A.; Szeibert, F.; et al, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1981, 26(2), 111-16

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → reflux
Referencia
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

benzoylhydrazine, O-hydroxy Preparation Products

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